molecular formula C21H21N3O4 B2596902 3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione CAS No. 1052561-14-4

3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2596902
CAS No.: 1052561-14-4
M. Wt: 379.416
InChI Key: LSGSNHKDEOAVFF-UHFFFAOYSA-N
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Description

3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-diones. This compound features a unique structure combining an indoline moiety, a methoxyphenyl group, and an imidazolidine ring, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Indolin-1-yl Intermediate: The indoline moiety can be synthesized through the cyclization of o-nitrobenzylamine derivatives.

    Condensation Reaction: The indolin-1-yl intermediate is then reacted with 2-oxoethyl derivatives under basic conditions to form the 2-(Indolin-1-yl)-2-oxoethyl intermediate.

    Imidazolidine Ring Formation: The final step involves the reaction of the intermediate with 4-methoxyphenyl and methyl groups under acidic or basic conditions to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its structural features allow it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure provides versatility in material science applications.

Mechanism of Action

The mechanism of action of 3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Indolin-1-yl)-2-oxoethyl)-5-phenyl-5-methylimidazolidine-2,4-dione
  • 3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione
  • 3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione

Uniqueness

Compared to similar compounds, 3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s reactivity and biological activity, potentially enhancing its effectiveness in certain applications.

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-21(15-7-9-16(28-2)10-8-15)19(26)24(20(27)22-21)13-18(25)23-12-11-14-5-3-4-6-17(14)23/h3-10H,11-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGSNHKDEOAVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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